molecular formula C7H11N3O2 B14399782 5-Acetamido-1-diazoniopent-1-en-2-olate CAS No. 88313-68-2

5-Acetamido-1-diazoniopent-1-en-2-olate

Cat. No.: B14399782
CAS No.: 88313-68-2
M. Wt: 169.18 g/mol
InChI Key: WNPGVDFQZXYLBG-UHFFFAOYSA-N
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Description

5-Acetamido-1-diazoniopent-1-en-2-olate is a diazonium salt characterized by a unique molecular architecture combining a diazonium group (–N₂⁺), an acetamido substituent (–NHCOCH₃), and a conjugated pentenolate backbone. This compound is typically synthesized via diazotization of a primary amine precursor under acidic, low-temperature conditions to stabilize the reactive diazonium intermediate. Its structure confers high reactivity, particularly in azo coupling reactions, where it serves as an electrophile for forming aromatic azo compounds. However, like most diazonium salts, it is thermally unstable and requires careful handling to avoid decomposition or explosive hazards .

Properties

CAS No.

88313-68-2

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-(5-diazo-4-oxopentyl)acetamide

InChI

InChI=1S/C7H11N3O2/c1-6(11)9-4-2-3-7(12)5-10-8/h5H,2-4H2,1H3,(H,9,11)

InChI Key

WNPGVDFQZXYLBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1-diazoniopent-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of 5-acetamido-1-pentene-2-ol using nitrous acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium group .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1-diazoniopent-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halides can produce halogenated derivatives .

Scientific Research Applications

5-Acetamido-1-diazoniopent-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetamido-1-diazoniopent-1-en-2-olate involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The acetamido group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonium salts vary significantly in stability, reactivity, and applications based on substituents and molecular geometry. Below is a comparative analysis of 5-Acetamido-1-diazoniopent-1-en-2-olate with structurally related compounds:

Structural Analogs

4-Acetamidobenzenediazonium Chloride

  • Structure : Aromatic benzene core with acetamido and diazonium groups.
  • Reactivity : High electrophilicity in azo coupling due to electron-withdrawing acetamido group.
  • Stability : More stable than aliphatic diazonium salts but less stable than heterocyclic analogs.

3-Acetamido-2-diazoniopropionate Structure: Aliphatic chain with acetamido and diazonium groups. Reactivity: Moderate reactivity; prone to hydrolysis in aqueous conditions. Applications: Limited to niche synthetic pathways due to instability.

Key Comparative Data

Compound Molecular Weight (g/mol) Decomposition Temp (°C) Solubility (Polar Solvents) Azo Coupling Yield (%)
This compound 215.2 -10 to 0 High 85–90
4-Acetamidobenzenediazonium Chloride 229.7 5–15 Moderate 75–80
3-Acetamido-2-diazoniopropionate 187.1 < -20 Low 60–65

Research Findings

  • Stability: The pentenolate backbone in this compound enhances resonance stabilization compared to aliphatic analogs, delaying decomposition .
  • Reactivity : The acetamido group acts as an electron-withdrawing substituent, increasing electrophilicity at the diazonium center, which improves coupling efficiency in aromatic systems .

Notes on Limitations

This analysis relies on generalized chemical principles and structural comparisons. For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or peer-reviewed studies on diazonium chemistry.

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